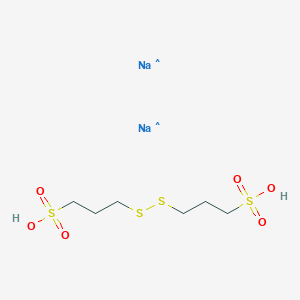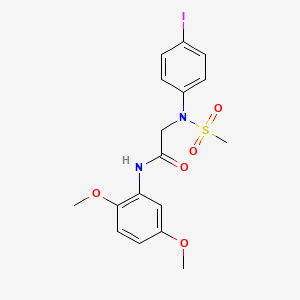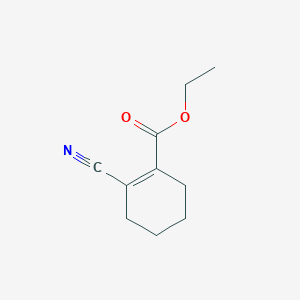![molecular formula C20H27N3O5 B12449848 (1R,2S)-2-[(2-{4-[(2,5-dimethylphenyl)amino]-4-oxobutanoyl}hydrazinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B12449848.png)
(1R,2S)-2-[(2-{4-[(2,5-dimethylphenyl)amino]-4-oxobutanoyl}hydrazinyl)carbonyl]cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-({3-[(2,5-dimethylphenyl)carbamoyl]propanehydrazido}carbonyl)cyclohexane-1-carboxylic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound is characterized by its unique structural features, including a cyclohexane ring, a carboxylic acid group, and a hydrazido carbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-({3-[(2,5-dimethylphenyl)carbamoyl]propanehydrazido}carbonyl)cyclohexane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the carboxylic acid group: This step often involves the oxidation of an alkyl group attached to the cyclohexane ring using reagents such as potassium permanganate or chromium trioxide.
Attachment of the hydrazido carbonyl group: This can be accomplished through a condensation reaction between a hydrazine derivative and a carbonyl compound.
Formation of the 2,5-dimethylphenyl carbamoyl group: This step involves the reaction of 2,5-dimethylphenyl isocyanate with a suitable amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-({3-[(2,5-dimethylphenyl)carbamoyl]propanehydrazido}carbonyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reagents such as lithium aluminum hydride.
Substitution: The hydrazido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted hydrazido derivatives.
Scientific Research Applications
(1R,2S)-2-({3-[(2,5-dimethylphenyl)carbamoyl]propanehydrazido}carbonyl)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (1R,2S)-2-({3-[(2,5-dimethylphenyl)carbamoyl]propanehydrazido}carbonyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s hydrazido group can form hydrogen bonds and other interactions with target proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-({3-[(2,5-dimethylphenyl)carbamoyl]propanehydrazido}carbonyl)cyclohexane-1-carboxylic acid: Unique due to its specific structural features and functional groups.
(1R,2S)-2-({3-[(2,5-dimethylphenyl)carbamoyl]propanehydrazido}carbonyl)cyclohexane-1-carboxylic acid analogs: Compounds with similar structures but different substituents or functional groups.
Uniqueness
The uniqueness of (1R,2S)-2-({3-[(2,5-dimethylphenyl)carbamoyl]propanehydrazido}carbonyl)cyclohexane-1-carboxylic acid lies in its combination of a cyclohexane ring, a carboxylic acid group, and a hydrazido carbonyl group, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C20H27N3O5 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
(1R,2S)-2-[[[4-(2,5-dimethylanilino)-4-oxobutanoyl]amino]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C20H27N3O5/c1-12-7-8-13(2)16(11-12)21-17(24)9-10-18(25)22-23-19(26)14-5-3-4-6-15(14)20(27)28/h7-8,11,14-15H,3-6,9-10H2,1-2H3,(H,21,24)(H,22,25)(H,23,26)(H,27,28)/t14-,15+/m0/s1 |
InChI Key |
HENVWAHFEUXQLI-LSDHHAIUSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCC(=O)NNC(=O)[C@H]2CCCC[C@H]2C(=O)O |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCC(=O)NNC(=O)C2CCCCC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[(E)-(2,3-dibromo-6-hydroxy-5-methoxyphenyl)methylidene]amino}phenyl)butanamide](/img/structure/B12449767.png)

![(2E)-3-(2-{[1,1'-biphenyl]-4-yl}-4-methoxyphenyl)-N-hydroxyprop-2-enamide](/img/structure/B12449778.png)
![6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-thiol](/img/structure/B12449785.png)


![1-[2-(2,4-dichlorophenyl)-2-oxoethyl]-4-[2-(4-nitrophenyl)-2-oxoethyl]-1H-1,2,4-triazol-4-ium](/img/structure/B12449804.png)
![(1R,2S)-2-({4-[(4-methoxyphenyl)sulfamoyl]phenyl}carbamoyl)cyclohexanecarboxylic acid](/img/structure/B12449825.png)
![[3,5-bis(2-methylpropyl)-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl]methyl phenylcarbamate](/img/structure/B12449827.png)



amine hydrochloride](/img/structure/B12449846.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12449851.png)
